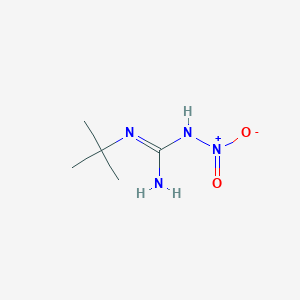

N'-tert-butyl-N-nitroguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1-nitroguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c1-5(2,3)7-4(6)8-9(10)11/h1-3H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCRYSVMXFATCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyl N Nitroguanidine

Preparation from N-(tert-butyl)-N′-nitrocarbodiimide Intermediates

A significant route for synthesizing N'-tert-butyl-N-nitroguanidine analogues involves the use of an N-(tert-butyl)-N′-nitrocarbodiimide intermediate. This method is advantageous as it builds the guanidine (B92328) core by reacting a stable, yet reactive, carbodiimide (B86325) with various amines.

Synthesis of N-(tert-butyl)-N′-nitrocarbodiimide

The key intermediate, N-(tert-butyl)-N′-nitrocarbodiimide, can be synthesized through the reaction of N-(tert-butyl)-N′-(trimethylsilyl)carbodiimide with specific nitrating agents. researchgate.net The choice of nitrating agent and reaction conditions is crucial as it influences the product distribution between the desired N-alkyl-N′-nitrocarbodiimide and alkyl(nitro)cyanamides. researchgate.netresearchgate.net

The reaction typically employs nitrating agents such as dinitrogen pentoxide (N₂O₅) or nitronium hexafluorosilicate (B96646) ((NO₂)₂SiF₆). researchgate.netresearchgate.net Research indicates that by carefully controlling the reaction conditions, N-(tert-butyl)-N′-nitrocarbodiimide can be obtained in an almost pure form. researchgate.net This intermediate is noted to be stable at temperatures below 10 °C, and its structure has been confirmed using ¹Н, ¹³C, and ¹⁴N NMR spectroscopy. researchgate.net

Table 1: Synthesis of N-(tert-butyl)-N′-nitrocarbodiimide

| Precursor | Nitrating Agent | Products | Key Finding |

|---|

Reaction with Amines to Yield this compound Analogues

Once synthesized, N-(tert-butyl)-N′-nitrocarbodiimide serves as a valuable precursor for a range of N-alkyl(aryl)-substituted N′-(tert-butyl)-N″-nitroguanidines. researchgate.net The carbodiimide carbon atom is susceptible to nucleophilic attack by amines. This reaction provides a direct and versatile route to asymmetrically substituted nitroguanidines. The reaction of N-(tert-butyl)-N′-nitrocarbodiimide with various primary and secondary amines leads to the formation of the corresponding N,N'-disubstituted nitroguanidines. researchgate.netresearchgate.net

Routes Involving Nitration of Guanidine Precursors

A classical and widely studied method for preparing nitroguanidines is the direct nitration of guanidine salts. orgsyn.org This approach typically involves treating a guanidine precursor, such as guanidine nitrate (B79036) or guanidine sulfate (B86663), with a strong nitrating agent. orgsyn.orgat.ua

The most common procedure involves the dehydration of guanidine nitrate using concentrated sulfuric acid. orgsyn.orgdtic.mil The reaction is typically performed at low temperatures (below 20°C, and sometimes below 0°C) to control the exothermic reaction and maximize yield. orgsyn.orgat.ua After the reaction mixture becomes homogeneous, it is poured into ice water to precipitate the nitroguanidine (B56551) product. orgsyn.org Yields for the synthesis of the parent nitroguanidine can be consistently high, often exceeding 90% under optimized conditions, such as using a 3:1 weight ratio of sulfuric acid to guanidine nitrate and a reaction time of 30-60 minutes. at.ua This fundamental methodology can be adapted for the synthesis of N-substituted nitroguanidines, where an appropriate N-substituted guanidine salt would serve as the starting material. For instance, N-alkyl-N'-nitroguanidines have been prepared by the nitration of substituted guanidine salts. at.ua

Table 2: Representative Conditions for Nitration of Guanidine Nitrate

| Precursor | Reagent | Temperature | Yield (unsubstituted nitroguanidine) | Reference |

|---|---|---|---|---|

| Guanidine Nitrate | Concentrated H₂SO₄ | < 20 °C | 73–75% | orgsyn.org |

| Guanidine Nitrate | Concentrated H₂SO₄ | < 0 °C | 92% | at.ua |

One-Pot Synthesis Strategies for N,N′-Disubstituted Guanidines

Modern organic synthesis emphasizes efficiency, often through one-pot procedures that minimize intermediate isolation steps. For the preparation of N,N′-disubstituted guanidines, a sequential one-pot approach has been developed using N-chlorophthalimide, isocyanides, and amines. nih.gov This strategy provides access to a diverse range of guanidines in yields up to 81% via N-phthaloylguanidine intermediates. nih.gov While this specific protocol does not directly yield nitroguanidines, its principles demonstrate a versatile strategy for constructing the disubstituted guanidine core, which could potentially be adapted or followed by a nitration step.

Another convenient one-pot procedure for synthesizing N,N′-disubstituted acylguanidines involves the use of the Ph₃P/I₂ system. researchgate.net Acylguanidines are notable as they are isosteres of ureas and can be considered potential prodrugs of guanidines. researchgate.net These methods highlight the ongoing development of streamlined synthetic routes for complex guanidine structures.

Transformations from 2-Nitroimino-hexahydro-1,3,5-triazines

The chemistry of nitroguanidine is closely linked to that of 2-nitroimino-hexahydro-1,3,5-triazines. These heterocyclic compounds are not typically used as precursors to this compound but are instead synthesized from nitroguanidine itself. For example, 2-nitroimino-hexahydro-1,3,5-triazinemonohydrochloride can be obtained from the Mannich reaction of nitroguanidine and urotropine. researchgate.net Subsequent nitration of this intermediate yields 2-nitroimino-5-nitro-hexahydro-1,3,5-triazine. researchgate.net The existence of these pathways underscores the reactivity of the nitroguanidine moiety and its utility as a building block for more complex nitrogen-rich heterocyclic systems. chim.itorganic-chemistry.orgmdpi.com

Exploration of N-H Nitration and Nitrosylation Reagents in Guanidine Synthesis

The synthesis of nitroguanidines is critically dependent on the reagents used for nitration (introduction of a -NO₂ group) or nitrosylation (introduction of a -NO group), which can be a precursor step. Research continues to explore novel reagents that offer milder conditions, better selectivity, or improved safety profiles compared to traditional strong acid methods.

N-H Nitration Reagents: A significant challenge in synthesis is the selective nitration of N-H bonds. Recently, N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been identified as powerful and versatile nitrating reagents. nih.gov These reagents can act as a controllable source of the nitronium ion, enabling nitration under mild conditions for a wide range of substrates. nih.gov Another approach involves using guanidinylating reagents that already contain the nitro group. The reagent 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized for the synthesis of various nitroguanidines from amines, with yields often ranging from 70-100%. organic-chemistry.org This reagent offers a practical and high-yielding route to nitroguanidines without the need for an inert atmosphere. organic-chemistry.org

Nitrosylation Reagents: N-nitrosation is another key transformation. Tert-butyl nitrite (B80452) (TBN) has emerged as an efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.orgresearchgate.netrsc.org This method is compatible with sensitive functional groups and acid-labile protecting groups. rsc.orgrsc.org The resulting N-nitroso compounds can be important intermediates in various synthetic pathways. acs.orgresearchgate.net

Table 3: Modern Reagents in Guanidine and Nitroguanidine Synthesis

| Reagent Type | Example Reagent | Application | Key Advantage |

|---|---|---|---|

| N-H Nitrating Reagent | 5-methyl-1,3-dinitro-1H-pyrazole | Direct nitration of N-H bonds | Mild, controllable source of nitronium ion. nih.gov |

| Guanidinylating Reagent | 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Transfers a nitroguanidinyl group to an amine | High yields (70-100%), practical, no inert atmosphere needed. organic-chemistry.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and connectivity of N'-tert-butyl-N-nitroguanidine. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms present in the molecule. For this compound, the most prominent signal is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. nih.gov This high-intensity signal is a characteristic feature of the tert-butyl moiety and typically appears in a distinct upfield region of the spectrum. nanalysis.com The protons attached to the nitrogen atoms of the guanidine (B92328) core (NH and NH₂) would exhibit broader signals due to quadrupole effects from the nitrogen atoms and chemical exchange phenomena. Their chemical shifts would be sensitive to solvent and concentration. pitt.eduepfl.ch

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum gives direct insight into the carbon skeleton. bhu.ac.in this compound is expected to show three distinct carbon signals. The tert-butyl group gives rise to two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. nanalysis.comoc-praktikum.de The guanidinyl carbon (C=N) represents the third signal, typically appearing in the downfield region around 160 ppm, consistent with sp²-hybridized carbons bonded to multiple nitrogen atoms. chemicalbook.comresearchgate.net The specific chemical shifts can be influenced by solvent choice and the electronic effects of the nitro group. hmdb.ca

A study involving the synthesis of related N-alkyl-N'-nitrocarbodiimides, which serve as precursors to N'-tert-butyl-N''-nitroguanidines, confirmed the resulting structures using ¹H, ¹³C, and ¹⁴N NMR, underscoring the utility of these techniques in identifying this class of compounds. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -C(CH ₃)₃ | ~1.3 | Singlet | 9 equivalent protons. |

| ¹H | -NH - | Variable | Broad | Shift and broadening are solvent/concentration dependent. |

| ¹H | -NH ₂ | Variable | Broad | Shift and broadening are solvent/concentration dependent. |

| ¹³C | -C (CH₃)₃ | ~50-60 | Quaternary | |

| ¹³C | -C(C H₃)₃ | ~25-30 | Primary | 3 equivalent methyl carbons. oc-praktikum.de |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive analysis of the parent compound, nitroguanidine (B56551) (NQ), provides a foundational understanding of the molecular geometry and intermolecular interactions that would be present. dtic.mil

The crystal structure of nitroguanidine reveals a planar molecule stabilized by an extensive three-dimensional network of hydrogen bonds. dtic.mil The C-N bonds within the amidine moiety exhibit partial double bond character due to electron delocalization. The C=N imino bond is found to be longer than a typical C=N double bond, while the C-NH₂ amino bonds are shorter than standard C-N single bonds. The electron-withdrawing nitro group enhances this delocalization and shortens the N-N bond. dtic.mil

The introduction of a sterically demanding tert-butyl group in place of a hydrogen atom on one of the amino nitrogens would significantly alter the crystal packing and hydrogen bonding network. The bulky group would likely disrupt the planarity and the dense hydrogen-bond network observed in pure nitroguanidine. Studies on other N,N'-substituted guanidines show that the nature of the substituent heavily influences the tautomeric form and the geometry within the crystal lattice. researchgate.net It is anticipated that the tert-butyl derivative would crystallize in a manner that minimizes steric hindrance, potentially leading to a less dense structure compared to nitroguanidine.

Interactive Data Table: Crystallographic Data for Nitroguanidine (for comparison)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | dtic.mil |

| Space Group | Fdd2 | dtic.mil |

| C-N (amino) Bond Length | ~1.32 Å | dtic.mil |

| C=N (imino) Bond Length | ~1.37 Å | dtic.mil |

| N-N (nitrimino) Bond Length | ~1.33-1.35 Å | dtic.mil |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Resonance Structure Elucidation

UV-Vis spectroscopy probes the electronic transitions within a molecule. khanacademy.org For this compound, the chromophore is the nitroguanidine moiety, which contains non-bonding electrons (n) on the nitrogen and oxygen atoms, as well as π-systems in the C=N and NO₂ groups.

The parent compound, nitroguanidine, displays two primary absorption maxima in the ultraviolet region when dissolved in water. at.ua The principal, high-intensity band is attributed to a π→π* transition within the conjugated system formed by the guanidinyl group and the nitro group. A lower intensity band at a shorter wavelength is likely due to an n→π* transition, involving the excitation of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital. libretexts.org

Interactive Data Table: Electronic Transitions for the Nitroguanidine Chromophore

| Transition Type | Description | Expected λₘₐₓ Region (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. | ~265-275 | High (~15,000) at.ua |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups and probing the conformational structure of this compound. researchgate.net

The spectrum is characterized by vibrations of the tert-butyl group and the nitroguanidine core.

N-H Vibrations: The N-H stretching vibrations of the amino (-NH₂) and imino (-NH-) groups are expected to appear as broad bands in the 3200-3500 cm⁻¹ region of the IR spectrum. msu.edu

C-H Vibrations: The C-H stretching vibrations of the methyl groups in the tert-butyl moiety will produce strong absorptions in the 2850-3000 cm⁻¹ range. msu.edu

C=N and NO₂ Vibrations: The C=N stretching vibration is expected in the 1640-1680 cm⁻¹ region. spectroscopyonline.com This region may overlap with N-H bending modes. The nitro group (NO₂) gives rise to two characteristic and strong stretching bands: an asymmetric stretch typically around 1550-1600 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. researchgate.net The conjugation within the nitroguanidine system influences the exact frequencies of these bands. researchgate.net

tert-Butyl Vibrations: The tert-butyl group has characteristic bending vibrations, including a symmetric deformation (umbrella mode) and asymmetric deformations, which appear in the 1300-1400 cm⁻¹ region. A normal coordinate analysis of tert-butyl alcohol shows significant vibrational coupling between C-O stretching and symmetric CC₄ stretching, a phenomenon that could also occur in this compound between the C-N and C-C bonds. scite.ai

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C-C framework of the tert-butyl group and the symmetric vibrations of the nitro group, often produce strong Raman signals. nih.govcardiff.ac.ukresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | -NH₂, -NH- | 3200 - 3500 | IR |

| C-H Stretch | -CH₃ (tert-butyl) | 2850 - 3000 | IR, Raman |

| C=N Stretch | Guanidine | 1640 - 1680 | IR, Raman |

| NO₂ Asymmetric Stretch | Nitrimine | 1550 - 1600 | IR |

| N-H Bend | -NH₂, -NH- | 1500 - 1600 | IR |

| C-H Bend (Asymmetric) | -CH₃ (tert-butyl) | ~1470 | IR, Raman |

| C-H Bend (Symmetric) | -CH₃ (tert-butyl) | ~1370 | IR, Raman |

| NO₂ Symmetric Stretch | Nitrimine | 1300 - 1350 | IR, Raman |

Computational and Theoretical Chemistry of N Tert Butyl N Nitroguanidine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies focus on the distribution of electrons and the nature of the chemical bonds within N'-tert-butyl-N-nitroguanidine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations, often using functionals like B3LYP with a significant basis set such as 6-311++G(d,p), can elucidate its geometric and electronic properties. nih.gov Such analyses for related nitroguanidines have been performed to understand intermolecular interactions and their effect on trigger bond strength. nih.gov For this compound, DFT would be employed to calculate optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations help in understanding the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability. Studies on similar molecules like nitrosoguanidine (B1196799) have used DFT to determine the stability of various tautomers and their respective HOMO-LUMO energies. nih.gov

Tautomerism and Isomerism: Energetic Landscapes and Stability Ordering

This compound can theoretically exist in different tautomeric and isomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. Computational chemistry is essential for mapping the energetic landscape of these forms to determine their relative stabilities.

For instance, the nitroguanidine (B56551) group can exhibit nitro-nitrimine tautomerism. Theoretical calculations would involve optimizing the geometry of each potential tautomer and calculating its electronic energy. The results would establish the stability ordering, predicting which form is most likely to exist under given conditions. Quantum chemical analyses of nitrosoguanidine, a related compound, have shown that the nitrosimine form is the most stable among its tautomers. nih.gov Similar studies on this compound would clarify the influence of the bulky tert-butyl group on the tautomeric equilibrium. The steric hindrance from the tert-butyl group can significantly influence the stability of different forms. sci-hub.st

Mechanistic Modeling of Reaction Pathways and Transition States

Understanding the chemical reactions of this compound, such as its decomposition, requires modeling the reaction pathways and identifying the associated transition states. Computational modeling can map the potential energy surface of a reaction, revealing the lowest-energy path from reactants to products. uni.lu

This involves locating the structure of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. For energetic materials, this is critical for assessing thermal stability. DFT methods have been used to investigate the degradation mechanisms of nitroguanidine, identifying pathways that include N-N and C-N bond ruptures and the role of intermediates. uni.lu A similar approach for this compound would elucidate how the tert-butyl group alters the decomposition mechanism and kinetics compared to the parent compound.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. While detailed experimental spectra for this compound are not widely published, theoretical predictions offer valuable information.

Predicted properties such as the octanol-water partition coefficient (XlogP) and collision cross section (CCS) can be calculated. The predicted XlogP for this compound is 0.2. researchgate.net CCS values, which relate to the molecule's shape in the gas phase, can be predicted for different adducts using computational tools like CCSbase. researchgate.net These predictions are valuable for analytical techniques such as ion mobility-mass spectrometry.

Below is a table of predicted collision cross section (CCS) values for various adducts of this compound. researchgate.net

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 161.10330 | 130.3 |

| [M+Na]+ | 183.08524 | 135.6 |

| [M-H]- | 159.08874 | 131.9 |

| [M+NH4]+ | 178.12984 | 149.9 |

| [M+K]+ | 199.05918 | 132.5 |

| [M+H-H2O]+ | 143.09328 | 129.5 |

| [M+HCOO]- | 205.09422 | 157.2 |

| [M+CH3COO]- | 219.10987 | 179.4 |

| [M+Na-2H]- | 181.07069 | 138.8 |

| [M]+ | 160.09547 | 126.3 |

| [M]- | 160.09657 | 126.3 |

This table is generated from predicted data. researchgate.net

Molecular Dynamics and Simulation Studies of Nitroguanidine Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the physical properties and interactions of molecules in a condensed phase. For this compound, MD simulations could be used to model its behavior in bulk form or in solution.

These simulations can predict macroscopic properties like density and mechanical properties based on the interactions between molecules. nih.gov For example, MD studies on nitroguanidine-based polymer-bonded explosives (PBXs) have been used to investigate how additives affect mechanical properties and sensitivity. nih.gov A simulation of an this compound system could explore its crystal packing, interactions with solvents, and its behavior under different temperatures and pressures, which is crucial for assessing its properties as an energetic material.

Synthesis and Reactivity of N Tert Butyl N Nitroguanidine Derivatives and Analogues

Exploration of N-Alkyl and N-Aryl Substituted Nitroguanidines

The synthesis of N-alkyl and N-aryl substituted nitroguanidines has been approached through several synthetic routes, allowing for a diverse range of substitution patterns on the guanidine (B92328) scaffold.

One common method involves the reaction of primary amines with N-alkyl-N-nitroso-N'-nitroguanidines. For instance, N-methyl-N-nitroso-N'-nitroguanidine has been utilized as a reagent to introduce the nitroguanidine (B56551) functionality to various primary amines, yielding N-substituted-N'-nitroguanidines. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. For example, the reaction of aniline (B41778) with N-methyl-N-nitroso-N'-nitroguanidine proceeds faster in 50% aqueous ethanol (B145695) compared to an ether-water mixture. nih.gov

Another versatile approach for the synthesis of N,N'-disubstituted guanidines, which can be precursors to their nitro derivatives, employs N-chlorophthalimide, isocyanides, and amines in a sequential one-pot protocol. researchgate.net This method allows for the introduction of different alkyl or aryl groups. For instance, the reaction can be initiated with tert-butyl isocyanide, followed by the addition of an amine to generate the disubstituted guanidine. rsc.org

Furthermore, the direct nitration of substituted guanidine salts represents a classical method for preparing N-alkyl-N'-nitroguanidines. researchgate.netat.ua The choice of nitrating agent and reaction conditions is crucial to achieve the desired product and avoid side reactions.

A more recent development involves the reaction of N-(tert-butyl)-N'-nitrocarbodiimide with amines, which provides a direct route to N-alkyl(aryl)-substituted N'-(tert-butyl)-N''-nitroguanidines. rsc.org This method leverages the reactivity of the carbodiimide (B86325) functional group towards nucleophilic attack by amines.

The following table summarizes some examples of synthesized N-substituted nitroguanidines and the methods used.

| Starting Materials | Reagent | Product | Reference |

| Primary Amine | N-Alkyl-N-nitroso-N'-nitroguanidine | N-Substituted-N'-nitroguanidine | nih.gov |

| N-Chlorophthalimide, Isocyanide, Amine | - | N,N'-Disubstituted Guanidine | researchgate.net |

| Substituted Guanidine Salt | Nitrating Agent | N-Alkyl-N'-nitroguanidine | researchgate.netat.ua |

| N-(tert-butyl)-N'-nitrocarbodiimide | Amine | N-Alkyl(aryl)-substituted N'-(tert-butyl)-N''-nitroguanidine | rsc.org |

Derivatives with Modified Guanidine Backbones

Modification of the guanidine backbone in nitroguanidine derivatives leads to compounds with altered chemical and physical properties. These modifications can include the incorporation of different functional groups or the replacement of the central carbon atom.

One example of a modified backbone is found in the preparation of certain nitroguanidine derivatives from 1-substituted-3,5-dialkyl-2-nitroimino-hexahydrotriazines. The reaction of these triazine derivatives with various reagents, such as ammonium (B1175870) sulfate (B86663) or morpholine, in solvents like butanol or isopropanol, leads to the formation of 1-substituted-3-alkyl-2-nitroguanidines. This process involves the ring-opening of the hexahydrotriazine backbone. google.com

Another class of compounds with a significantly altered backbone are the N,N',N''-trisubstituted sulfonyl guanidines. These can be synthesized through a cascade reaction of isocyanides with N,N-dibromoarylsulfonamides. In this reaction, the isonitrile initially acts as a C1 synthon and subsequently as a nitrogen source via C≡N bond scission, leading to the formation of a symmetrical sulfonyl guanidine. nih.gov This method provides access to guanidine analogues where the central carbon is attached to a sulfonyl group, which significantly influences the electronic properties of the molecule.

The synthesis of 1-alkoxy-2-nitroguanidines represents another modification of the guanidine backbone. These compounds are prepared by reacting S-methyl-isothiourea with a nitrating mixture to form a key intermediate, which is then reacted with an alkoxyamine. rsc.org This introduces an oxygen atom into the side chain, creating a novel class of neonicotinoid compounds. rsc.org

Heterocyclic Systems Derived from N'-tert-butyl-N-nitroguanidine Precursors

The reactivity of nitroguanidine derivatives allows for their use as precursors in the synthesis of various heterocyclic systems. These cyclization reactions often involve the participation of the nitrogen atoms of the guanidine core and a suitably positioned functional group.

A notable example is the cyclization of N-(β-chloroethyl)-N'-substituted-N''-nitroguanidines. These compounds, when treated with a base, can undergo intramolecular cyclization to form 1-nitro-2-amino-2-imidazoline derivatives. This reaction provides a straightforward route to five-membered heterocyclic rings containing the nitroguanidino moiety. researchgate.net

Similarly, the cyclization of N-γ-nitroxybutyl-N'-nitroguanidine has been shown to yield a six-membered heterocyclic system. Refluxing this compound in water leads to the formation of 1-nitro-2-amino-6-methyl-Δ²-tetrahydropyrimidinium nitrate (B79036). cdnsciencepub.com

The reaction of 1-amino-2-nitroguanidine (ANQ), an analogue of this compound, with various bifunctional reagents is a rich source of heterocyclic compounds. For instance, the reaction of ANQ with isatins leads to the formation of β-(2-nitro)guanidinohydrazones of isatin, which can be subsequently cyclized to afford nih.govcdnsciencepub.comCurrent time information in Bangalore, IN.triazino[5,6-b]indoles. osi.lvconsensus.app The reaction conditions can influence the stereochemistry of the intermediate hydrazone, which in turn affects the cyclization process. osi.lv

Furthermore, ANQ can undergo cyclization reactions with dicarbonyl compounds. For example, its reaction with pentane-2,4-dione can lead to the formation of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. nih.gov The reaction of ANQ with glyoxal (B1671930) can also lead to five-membered ring systems. researchgate.net These reactions highlight the versatility of nitroguanidine derivatives in constructing a variety of heterocyclic frameworks. nih.gov

The table below presents some examples of heterocyclic systems derived from nitroguanidine precursors.

| Precursor | Reagent/Condition | Heterocyclic Product | Reference |

| N-(β-chloroethyl)-N'-substituted-N''-nitroguanidine | Base | 1-Nitro-2-amino-2-imidazoline | researchgate.net |

| N-γ-nitroxybutyl-N'-nitroguanidine | Reflux in water | 1-Nitro-2-amino-6-methyl-Δ²-tetrahydropyrimidinium nitrate | cdnsciencepub.com |

| 1-Amino-2-nitroguanidine | Isatin | nih.govcdnsciencepub.comCurrent time information in Bangalore, IN.Triazino[5,6-b]indole | osi.lvconsensus.app |

| 1-Amino-2-nitroguanidine | Pentane-2,4-dione | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | nih.gov |

Structure-Reactivity Relationship Studies of Analogues, Focused on Chemical Transformations

Understanding the relationship between the structure of this compound analogues and their reactivity is crucial for designing new compounds with specific properties. These studies often focus on how substituents and structural modifications influence the outcome of chemical transformations.

In the case of dinotefuran (B1670701) derivatives, a class of neonicotinoid insecticides with a nitroguanidine core, structure-activity relationship (SAR) studies have revealed key insights. For instance, it was found that a mono-methyl group as an N-substituent on the nitroguanidine part resulted in the best activity for acyclic nitroimino and nitromethylene compounds. researchgate.net The study also showed that acyclic analogues had comparable or superior activity to their cyclic counterparts against certain insects. researchgate.net N-acylation of these derivatives did not significantly alter their activity level. researchgate.net

Similarly, for novel sulfoximine (B86345) derivatives containing a nitroguanidine moiety, SAR studies have been conducted to understand their fungicidal activity. It was observed that nitroguanidine derivatives generally displayed higher anti-Sclerotinia sclerotiorum and anti-Pyricularia grisea activities than their cyanoguanidine counterparts. acs.org The nature of the substituent on the benzyl (B1604629) position also had a marked influence on the bioactivity. acs.org

The reactivity of substituted α-phenyl-N-tert-butyl nitrones, while not nitroguanidines, provides a useful model for understanding substituent effects. Studies have shown that the rates of reaction with free radicals correlate with the charge density on the nitronyl carbon, indicating a nucleophilic addition mechanism. nih.gov This highlights the importance of electronic effects of substituents on the reactivity of the functional group.

The extensive reactivity of 1-amino-2-nitroguanidine (ANQ) in various reactions such as reduction, acylation, and cyclization provides a platform to infer structure-reactivity relationships. nih.govacs.org The presence of the amino and hydrazino groups alongside the nitro group leads to a complex reactivity profile, where the reaction outcome can be directed by controlling the reaction conditions. For example, the nucleophilicity of the different nitrogen atoms in ANQ dictates the site of acylation or alkylation. nih.gov

These studies collectively demonstrate that the chemical reactivity and biological activity of this compound analogues can be finely tuned by strategic modifications of their molecular structure.

Advanced Applications in Chemical Science

Role in Energetic Materials Research and Performance Enhancement

Nitroguanidine (B56551) (NQ) is a foundational ingredient in the formulation of propellants, particularly flashless propellants, and has been a subject of intense study since World War II. at.uausgovcloudapi.net A primary objective in modern energetic materials research is the modification of basic structures like NQ to enhance performance, improve stability, and reduce sensitivity. The introduction of alkyl groups, such as the tert-butyl group in N'-tert-butyl-N-nitroguanidine, is a common strategy to modulate these properties.

While specific experimental performance data for this compound is not extensively detailed in publicly available literature, computational studies on analogous structures provide insight. For instance, theoretical analysis of related compounds like N-tert-butyl-N-(2,4,6-trinitrophenyl)nitramine has been conducted to predict their energetic properties and stability. mdpi.com Such studies are crucial in the initial screening of new energetic material candidates, suggesting that this compound is a compound of interest for its potential balance of energy and insensitivity. The bulky tert-butyl group can influence crystal packing and density, which are critical factors for detonation performance.

Generally, the performance of nitroguanidine-based explosives is well-documented and provides a benchmark for its derivatives. energetic-materials.org.cn The goal of creating derivatives like this compound is to optimize the trade-off between power and safety, a central challenge in the development of advanced insensitive munitions. dtic.mil

Table 1: Energetic Properties of Nitroguanidine (Parent Compound)

| Property | Value | Source(s) |

| Detonation Velocity | 5360 m/s | at.ua |

| Classification | High Explosive / Propellant Ingredient | at.uausgovcloudapi.net |

| Key Feature | Used in flashless and triple-base propellants | at.ua |

Applications as Organocatalysts in Organic Transformations

The guanidine (B92328) functional group is a prominent scaffold in the field of organocatalysis, valued for its strong basicity and hydrogen-bonding capabilities. rsc.org A notable example is 2-tert-butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, a sterically hindered, non-nucleophilic strong base widely used in organic synthesis for reactions like alkylations and the formation of aziridines. wikipedia.org The presence of the tert-butyl group is key to its effectiveness, providing steric hindrance that prevents the base itself from participating in unwanted side reactions. wikipedia.org

However, in the case of this compound, the presence of the strongly electron-withdrawing nitro group (-NO₂) fundamentally alters the electronic character of the guanidine moiety. This group significantly decreases the electron density on the adjacent nitrogen atoms, thereby drastically reducing the compound's basicity (pKa).

Due to this diminished basicity, this compound is not suitable for applications as a Brønsted base catalyst in the same vein as Barton's base. Its ability to deprotonate substrates is severely compromised. Consequently, there are no significant reports in the scientific literature of this compound being employed as an organocatalyst for organic transformations. Its chemical nature makes it an unlikely candidate for reactions that rely on the high basicity characteristic of non-nitrated guanidines.

Precursors for Complex Chemical Syntheses and Advanced Scaffolds

While not an organocatalyst itself, this compound and structurally related compounds serve as valuable precursors in the synthesis of more complex molecules, particularly nitrogen-rich heterocyclic scaffolds. rsc.org Nitrogen heterocycles are of immense importance in pharmaceuticals and materials science. nih.gov

The synthetic utility of the tert-butyl-nitro-amine framework is demonstrated in the construction of advanced heterocyclic systems. For example, related precursors like 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine are used to synthesize functionalized small-ring heterocycles such as 3-azido-1-tert-butyl-3-nitroazetidine. researchgate.net This highlights a strategy where the tert-butyl group acts as a robust protecting or directing group, and the nitro group provides functionality for further transformations.

The general methods for preparing N-alkyl-N'-nitroguanidines are well-established, allowing for the creation of a library of derivatives for further chemical exploration. at.ua this compound can be viewed as a foundational building block. Its guanidine core can be involved in cyclization reactions to form various heterocycles, while the nitro and tert-butyl groups offer sites for modification or influence the reactivity and stability of the resulting complex molecules. The use of related building blocks in creating diverse N,N'-disubstituted guanidines further underscores the role of these structures as versatile intermediates in multi-step synthetic pathways. rsc.org

Q & A

Q. What are the established synthetic routes for N'-tert-butyl-N-nitroguanidine, and how are the products characterized?

Methodological Answer:

- Synthesis: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving tert-butylamine and nitroguanidine derivatives. highlights its molecular weight (264.15 g/mol), consistent with its structural formula.

- Characterization: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR; both H and C) are standard for purity assessment and structural confirmation. For example, H NMR chemical shifts for tert-butyl groups typically appear at ~1.3 ppm, while nitro groups influence adjacent proton environments .

Q. How can researchers validate the physicochemical properties of this compound?

Methodological Answer:

- Data Sources: Use authoritative databases like the NIST Chemistry WebBook () for validated spectroscopic and thermodynamic data. Cross-reference melting points, boiling points, and solubility with peer-reviewed literature.

- Experimental Validation: Differential scanning calorimetry (DSC) for thermal stability and gas chromatography-mass spectrometry (GC-MS) for volatility profiling are recommended. For example, tert-butyl derivatives often exhibit higher thermal stability due to steric hindrance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure ().

- Storage: Store in airtight containers at 2–8°C to prevent degradation. Avoid proximity to reducing agents or strong acids, which may trigger exothermic reactions .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Steric Effects: The bulky tert-butyl group reduces accessibility to the nitroguanidine moiety, slowing nucleophilic attack. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) can quantify this effect using C NMR to track reaction progress .

- Comparative Studies: Substitute tert-butyl with smaller alkyl groups (e.g., methyl) to analyze rate differences. Computational modeling (DFT) predicts activation energies for these pathways .

Q. What computational approaches are effective for modeling the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate protonation/deprotonation events at the nitro group under pH 2–12 conditions.

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the N–N bond in nitroguanidine to predict degradation products. Validate with HPLC-MS to identify intermediates .

Q. What is the nitrosation potential of this compound, and how does this relate to toxicity concerns?

Methodological Answer:

- Nitrosation Pathways: Incubate the compound with nitrite ions (simulating cosmetic or biological matrices) and analyze via GC-MS for nitrosamine formation (e.g., N-nitrosoguanidines). suggests such byproducts may pose carcinogenic risks, requiring stringent control in multi-ingredient systems .

- Mitigation Strategies: Add antioxidants (e.g., ascorbic acid) to formulations to inhibit nitrosation, as demonstrated in analogous nitro compounds .

Q. How should researchers resolve contradictions in reported physicochemical data for this compound?

Methodological Answer:

- Data Triangulation: Compare values from NIST (), peer-reviewed journals, and experimental replicates. For example, discrepancies in melting points may arise from polymorphic forms or impurities.

- Standardized Protocols: Adopt ISO/IEC 17025-certified methods for DSC and XRD to ensure reproducibility. Document solvent systems and heating rates, as these variables significantly impact results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.